molecular formula C10H13NO B194663 N-(2,6-Dimethylphenyl)acetamide CAS No. 2198-53-0

N-(2,6-Dimethylphenyl)acetamide

Cat. No. B194663
CAS RN: 2198-53-0
M. Wt: 163.22 g/mol
InChI Key: NRPTXWYBRKRZES-UHFFFAOYSA-N
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Description

“N-(2,6-Dimethylphenyl)acetamide” is a chemical compound with the formula C10H13NO . It is also known by other names such as 2’,6’-Acetoxylidide, N-Acetyl-2,6-dimethylaniline, 2’,6’-Dimethylacetanilide, 2,6-Acetoxylide, Acetanilide, 2’,6’-dimethyl-, 2,6-Dimethylacetanilide, NSC 54130, and 2,6-DMA .


Synthesis Analysis

The synthesis of “N-(2,6-Dimethylphenyl)acetamide” can be achieved through several methods. One method involves the reaction of piperazine with N-haloacetyl-2,6-xylidine in an aqueous solvent . Another method involves the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .


Molecular Structure Analysis

The molecular structure of “N-(2,6-Dimethylphenyl)acetamide” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

“N-(2,6-Dimethylphenyl)acetamide” can undergo various chemical reactions. For instance, it can be determined in a gel formulation using an isocratic reversed-phase high-performance liquid chromatographic method .


Physical And Chemical Properties Analysis

“N-(2,6-Dimethylphenyl)acetamide” has a molecular weight of 163.2163 . Other physical and chemical properties such as density, melting point, boiling point, and refractive index are not explicitly stated in the search results .

Scientific Research Applications

Biological Screening and Fingerprint Applications

N-(2,6-dimethylphenyl)acetamide derivatives have been studied for their antibacterial, antifungal, and anthelmintic activities. Some compounds exhibited significant biological activities. Additionally, certain derivatives demonstrated potential in latent fingerprint analysis, indicating their applicability in forensic science (Khan et al., 2019).

Molecular Structure and Conformation

Research on the molecular structure of N-(2,6-dimethylphenyl)acetamide and its derivatives, such as N‐(2,6‐Dimethylphenyl)‐2,2,2‐trimethylacetamide, has been conducted. These studies focus on the molecular conformation and hydrogen bonding patterns, contributing to the understanding of their chemical properties and potential applications in various fields (Gowda et al., 2007).

Synthesis and Pharmaceutical Analysis

The process of synthesizing N-(2,6-dimethylphenyl)acetamide derivatives, like T2288, has been detailed in research, showcasing practical approaches from bench synthesis to pilot production. This highlights its relevance in pharmaceutical manufacturing (Guillaume et al., 2003). Moreover, analytical methods have been developed for determining these compounds in biological fluids, crucial for pharmacokinetic studies (Fujimaki et al., 1988).

Structural Aspects in Salt and Inclusion Compounds

The structural characteristics of N-(2,6-dimethylphenyl)acetamide derivatives in salt and inclusion compounds have been examined. These studies provide insights into their interactions with other molecules and their resultant properties, which is valuable for developing new materials and pharmaceuticals (Karmakar et al., 2007).

Application in Herbicide Efficacy

N-(2,6-dimethylphenyl)acetamide has been studied in the context of its influence on the efficacy of herbicides in agriculture. Understanding its interaction with other herbicides can optimize agricultural practices and herbicide development (Simkins et al., 1980).

Safety And Hazards

“N-(2,6-Dimethylphenyl)acetamide” should be handled with care to avoid skin and eye irritation. It may also cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPTXWYBRKRZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062244
Record name Acetamide, N-(2,6-dimethylphenyl)-
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)acetamide

CAS RN

2198-53-0
Record name N-(2,6-Dimethylphenyl)acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-2,6-xylidine
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Record name N-(2,6-Dimethylphenyl)acetamide
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Record name Acetamide, N-(2,6-dimethylphenyl)-
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Record name Acetamide, N-(2,6-dimethylphenyl)-
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Record name N-(2,6-dimethylphenyl)acetamide
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Record name N-ACETYL-2,6-XYLIDINE
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Synthesis routes and methods I

Procedure details

reacting 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl) acetamide,
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Synthesis routes and methods II

Procedure details

To 25 ml of 2,6-xylidine (0.20 mole) was added slowly a mixture of 25 ml of acetic anhydride (0.26 mole) and 25 ml of acetic acid (0.44 mole) under stirring at room temperature. The mixture was stirred for 30 minutes at room temperature and, then, diluted with water. The crystalline precipitate was collected by filtration to give 30.1 g (91%) of the title compound (m.p. 182°-184° C.; colorless needles).
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25 mL
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25 mL
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25 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

2,6-dimethylaniline (10 g, 82.5 mmol, 1.0 eq) was added to acetic anhydride (100 mL) at 0° C. The reaction mixture was then warmed to room temperature and stirred for 1 h. The reaction was poured into ice water and the precipitate that formed collected by filtration to give the title compound as a yellow solid (10 g, 74%).
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10 g
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ice water
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74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
724
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The structure of the title compound, C10H13NO, is closely related to the ring-unsubstituted N-phenylacetamide and N-(2-methylphenyl)acetamide with slightly different bond parameters…
Number of citations: 6 scripts.iucr.org
M Bambagiotti-Alberti, B Bruni, M Di Vaira… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, commonly known as lidocaine, C14H22N2O, is a well known drug with local anaesthetic and anti-arrhythmic properties. Its structure has been reported previously, …
Number of citations: 24 scripts.iucr.org
BT Gowda, S Foro, I Svoboda, H Paulus… - … Section E: Structure …, 2008 - scripts.iucr.org
The crystal structure of the title compound (26DMPCA), C10H12ClNO, is closely related to those of side-chain-unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain-…
Number of citations: 1 scripts.iucr.org
BT Gowda, I Svoboda, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C13H19NO, crystallizes with four molecules in the asymmetric unit. Its molecular conformation is similar to those of N-(2,6-dimethylphenyl)acetamide, 2,2,2-trimethyl-…
Number of citations: 3 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The structure of the title compound (26DMPMA), C11H15NO, is closely related to the side-chain unsubstituted N-(2,6-dimethylphenyl)acetamide and side-chain substituted N-(2,6-…
Number of citations: 11 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the title compound (34DMPA), C10H13NO, is syn to the 3-methyl substituent in the aromatic ring, in contrast to the anti conformation observed …
Number of citations: 3 scripts.iucr.org
JD Anban, S Pradhan, C James - Beni-Suef University journal of basic and …, 2017 - Elsevier
In this study, the anaesthetic compound 2-(diethylamino)-N-(2, 6-dimethylphenyl)-acetamide (DEAL) was optimized with the B3LYP-6-311+G (d, p) density functional theory method. …
Number of citations: 2 www.sciencedirect.com
GA Shabir - Journal of chromatographic science, 2004 - academic.oup.com
An isocratic reversed-phase high performance liquid chromatographic method is developed and validated for the determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide (…
Number of citations: 4 academic.oup.com
OAH Åstrand, CH Görbitz, KA Kristoffersen… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title salt, [Zn(C22H24N4O)(CH3CN)][Zn(ClO4)(C22H24N4O)(CH3CN)](ClO4)3, two differently coordinated zinc cations occur. In the first complex, the metal ion is coordinated by …
Number of citations: 9 scripts.iucr.org
SR El-Zemity, MEI Badawy, KEE Esmaiel… - Journal of Molecular …, 2022 - Elsevier
A series of N-cinnamyl phenylacetamides (1-8) and N-(3,7-dimethylocta-2,6-dien-1-yl) phenylacetamide derivatives (9-12) with different active moieties have been designed, …
Number of citations: 1 www.sciencedirect.com

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